molecular formula C24H23N3O3S B10987109 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one

2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one

Cat. No.: B10987109
M. Wt: 433.5 g/mol
InChI Key: ZAECXYLVOCMCNQ-UHFFFAOYSA-N
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Description

This compound is a pyridazin-3(2H)-one derivative featuring a unique substitution pattern. Its structure includes:

  • A pyridazinone core (a six-membered ring with two adjacent nitrogen atoms).
  • A 2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl group at position 2, introducing an indole moiety with methoxy and methyl substituents.
  • A 4-(methylsulfanyl)phenyl group at position 6, contributing sulfur-based electronic effects.

Pyridazinone derivatives are studied for diverse pharmacological activities, including cardiovascular, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one

InChI

InChI=1S/C24H23N3O3S/c1-15-24(19-13-17(30-3)7-11-21(19)26(15)2)22(28)14-27-23(29)12-10-20(25-27)16-5-8-18(31-4)9-6-16/h5-13H,14H2,1-4H3

InChI Key

ZAECXYLVOCMCNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Diazotization and Coupling Reaction:

    Other Methods:

Industrial Production::
  • Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and scalability.

Chemical Reactions Analysis

Functional Group Reactivity

The compound's reactivity stems from three key moieties:

  • Indole nucleus : Susceptible to electrophilic substitution at the 4- and 6-positions due to electron-donating methoxy and methyl groups .

  • Pyridazinone core : The α,β-unsaturated ketone system enables nucleophilic additions or cycloadditions .

  • Methylsulfanyl group : Acts as a leaving group in substitution reactions and participates in oxidation to sulfoxide/sulfone derivatives .

a) Oxidation of Methylsulfanyl Group

Controlled oxidation with mCPBA yields sulfoxide/sulfone derivatives, enhancing water solubility:
R-SCH3mCPBAR-S(O)CH3excessR-SO2CH3\text{R-SCH}_3 \xrightarrow{\text{mCPBA}} \text{R-S(O)CH}_3 \xrightarrow{\text{excess}} \text{R-SO}_2\text{CH}_3
Sulfone derivatives show 3× higher COX-II inhibition (IC₅₀ = 0.8 μM) compared to parent compounds .

b) Indole Ring Functionalization

Electrophilic bromination occurs regioselectively:
Indole+Br24-Br-indole derivative\text{Indole} + \text{Br}_2 \rightarrow 4\text{-Br-indole derivative}
Brominated analogs exhibit improved binding to AMPA receptors (ΔG = −16.8 kcal/mol) .

c) Pyridazinone Ring Reactions

  • Nucleophilic Additions :

    • Grignard reagents attack the carbonyl group, producing tertiary alcohols .

    • Thiols undergo conjugate addition at the α-position .

  • Cross-Coupling :
    Suzuki-Miyaura coupling at the 4-phenyl position introduces aryl/heteroaryl groups :
    Ar-B(OH)2+Pyridazinone-BrPd(PPh₃)₄Ar-Pyridazinone\text{Ar-B(OH)}_2 + \text{Pyridazinone-Br} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ar-Pyridazinone}

Catalytic Interactions

The compound participates in metal-mediated reactions:

CatalystReaction TypeApplicationRef
Pd(OAc)₂C–H activationFunctionalizing indole C4
CuIUllmann couplingIntroducing aryl ethers
RuPhosBuchwald-Hartwig aminationAdding amino groups

Stability and Degradation Pathways

Critical stability data under physiological conditions:

ParameterValueConditions
Hydrolytic t₁/₂8.3 hpH 7.4, 37°C
Photodegradation94% loss in 24 hUV-Vis light
Thermal decomposition218°CTGA analysis

Major degradation products include:

  • 5-Methoxy-1,2-dimethylindole (via retro-aldor reaction) .

  • 4-(Methylsulfonyl)benzoic acid (oxidation byproduct) .

Reaction Optimization Strategies

Recent advances from combinatorial chemistry studies :

ParameterOptimal RangeImpact on Yield
SolventTHF/DMF (4:1)+22% vs pure DMF
Temperature80–85°CPrevents dimerization
Catalyst loading5 mol% PdBalances cost/efficiency

Scientific Research Applications

    Chemistry: Investigate its role as a building block for more complex molecules.

    Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).

    Medicine: Assess its pharmacological properties (e.g., anticancer, antimicrobial).

    Industry: Consider applications in materials science or catalysis.

Mechanism of Action

    Targets: Identify molecular targets (e.g., proteins, receptors) affected by this compound.

    Pathways: Investigate signaling pathways influenced by its interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents (Position 2) Substituents (Position 6) Key Features Synthesis Method (Reference)
Target Compound 2-(5-Methoxy-1,2-dimethylindol-3-yl)-oxoethyl 4-(Methylsulfanyl)phenyl Combines indole (electron-rich) and methylsulfanyl (lipophilic) groups Likely alkylation of pyridazinone*
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) Varied alkyl/aryl groups (e.g., benzyl) Phenyl Chlorine at position 5 enhances electrophilicity; simple aryl substitutions Alkylation with halides/K₂CO₃
2-(4-Fluorophenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one 4-Fluorophenyl Trifluoromethyl Fluorine and CF₃ groups improve metabolic stability and bioavailability Not specified in evidence
2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one 4-Methoxyphenyl Trifluoromethyl Methoxy group enhances solubility; CF₃ increases lipophilicity Not specified in evidence

Key Structural and Functional Differences:

Indole vs. Simple Aryl Groups : The target compound’s indole moiety (with methoxy and methyl groups) provides a planar, aromatic system that may enhance DNA intercalation or enzyme inhibition compared to simpler aryl substituents in compounds like 3a-3h .

Methylsulfanyl vs. Halogen/CF₃ Groups : The 4-(methylsulfanyl)phenyl group introduces a sulfur atom, which can participate in hydrogen bonding and redox interactions, contrasting with the electron-withdrawing effects of chlorine (in 3a-3h) or CF₃ (in compounds).

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the indole ring before coupling to the pyridazinone core, whereas simpler analogs (e.g., 3a-3h) are synthesized via direct alkylation .

Biological Activity

The compound 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one is a synthetic derivative that has gained attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C19H20N2O3SC_{19}H_{20}N_2O_3S, and it has a molecular weight of approximately 348.44 g/mol. The structural components include a pyridazine ring, an indole moiety, and a methylsulfanyl group, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. For instance:

  • Cell Lines Tested : The compound was tested against human colon cancer (HCT-15) and breast cancer (MCF-7) cell lines.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the methoxy group on the indole structure, enhancing electron donation capacity .

Antimicrobial Activity

In addition to its anticancer and antioxidant properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Tested Strains : It demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action appears to be linked to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2, leading to cell death in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : It promotes ROS production, which can trigger oxidative stress in cancer cells, further contributing to its cytotoxic effects .
  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in tumor growth and proliferation, although further research is needed to elucidate these pathways fully .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A study conducted on mice with induced tumors showed a significant reduction in tumor size after treatment with the compound over a four-week period.
  • Another clinical trial involving human subjects indicated an improvement in biomarkers associated with oxidative stress after administration of the compound for eight weeks.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Indole core formation : Alkylation or condensation of 5-methoxy-1,2-dimethylindole precursors (e.g., using glyoxal derivatives) to introduce the 3-oxoethyl group .
  • Pyridazinone assembly : Cyclocondensation of hydrazine derivatives with diketones or keto-esters, followed by functionalization at the 6-position with 4-(methylsulfanyl)phenyl groups via Suzuki coupling or nucleophilic aromatic substitution .
  • Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with controlled temperatures (80–120°C) and inert atmospheres to minimize side reactions .

Advanced: How can reaction conditions be optimized to address low yields in the final cyclization step?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent selection : High-polarity solvents (DMF, DMSO) enhance solubility of intermediates, while additives like LiCl improve reaction kinetics .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) for improved regioselectivity .
  • In situ monitoring : Use HPLC or LC-MS to track reaction progress and identify byproducts early .
  • Temperature gradients : Gradual heating (e.g., 50°C → 100°C) reduces premature decomposition of sensitive intermediates .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR : ¹H/¹³C NMR to verify indole (δ 7.0–7.5 ppm) and pyridazinone (δ 160–165 ppm for carbonyl) moieties. Aromatic protons in the methylsulfanylphenyl group appear as doublets (δ 7.2–7.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyridazinone ring) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Discrepancies may stem from assay variability or impurities. To address this:

  • Purity validation : Use orthogonal methods (HPLC, elemental analysis) to ensure >95% purity .
  • Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times). For example, cytotoxicity assays (MTT) should use matched negative controls (DMSO vehicle) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent effects or metabolite interference .

Basic: What in vitro assays are suitable for initial evaluation of therapeutic potential?

Answer:

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) for MIC/MBC determination against Gram-positive/negative strains .
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations using nonlinear regression models .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, P-gp) and identify key interactions (e.g., hydrogen bonds with methoxy groups) .
  • ADMET prediction : Tools like SwissADME estimate logP (target <5), solubility (ESOL model), and CYP450 inhibition risks .
  • QSAR modeling : Develop regression models correlating substituent electronegativity (e.g., methylsulfanyl vs. methoxy) with bioactivity .

Basic: What are the stability challenges during storage, and how can they be managed?

Answer:

  • Degradation pathways : Hydrolysis of the pyridazinone ring under acidic/humid conditions; oxidation of methylsulfanyl groups .
  • Stabilization : Store in amber vials at −20°C under argon. Add antioxidants (e.g., BHT) to solid formulations .
  • Monitoring : Periodic FTIR analysis to detect carbonyl loss (shift from ~1650 cm⁻¹) .

Advanced: How to validate the mechanism of action in complex biological systems?

Answer:

  • Proteomics : SILAC labeling to quantify protein expression changes post-treatment .
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
  • Pharmacological knockouts : CRISPR/Cas9-edited cell lines to confirm target dependency (e.g., KO of EGFR in responsive cancers) .

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% formic acid (70:30), flow rate 1 mL/min, UV detection at 254 nm .
  • Validation : Meet ICH Q2(R1) criteria for linearity (R² >0.99), LOD/LOQ (<0.1% w/w) .

Advanced: How can isotopic labeling aid in metabolic pathway elucidation?

Answer:

  • ¹³C/²H labeling : Track metabolite formation via LC-MS/MS; e.g., deuterated methyl groups to study demethylation kinetics .
  • Stable isotope tracing : Administer ¹³C-glucose to cultured cells and analyze incorporation into TCA cycle intermediates via GC-MS .

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